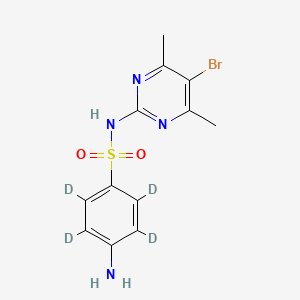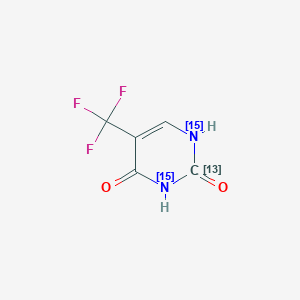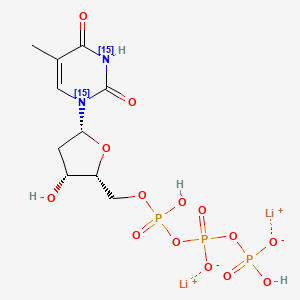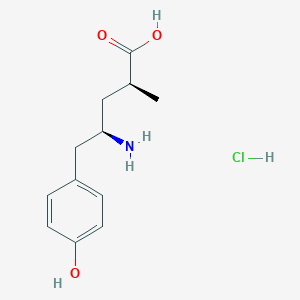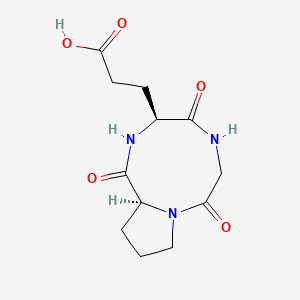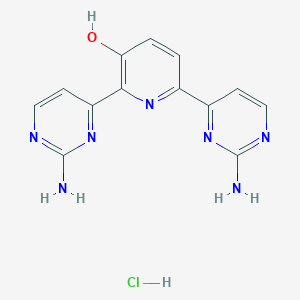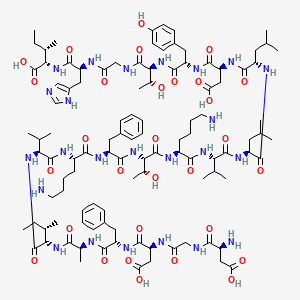
AChR|A(97-116)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The acetylcholine receptor alpha subunit 97-116 peptide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of the acetylcholine receptor alpha subunit 97-116 peptide follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
化学反应分析
Types of Reactions
The acetylcholine receptor alpha subunit 97-116 peptide primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. Additionally, the peptide can undergo oxidation and reduction reactions, particularly involving the side chains of amino acids such as cysteine and methionine .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used in combination with water and scavengers.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) are employed.
Major Products Formed
The primary product formed from these reactions is the acetylcholine receptor alpha subunit 97-116 peptide itself. During oxidation and reduction reactions, modified peptides with oxidized or reduced side chains are produced .
科学研究应用
The acetylcholine receptor alpha subunit 97-116 peptide has several scientific research applications:
Autoimmune Disease Research: It is used to induce experimental autoimmune myasthenia gravis (EAMG) in animal models, providing insights into the pathogenesis and potential treatments for myasthenia gravis.
Immunology: The peptide helps study immune responses, particularly T cell and B cell interactions, in autoimmune conditions.
Neuromuscular Junction Studies: It serves as a tool to investigate the structure and function of the neuromuscular junction and the role of acetylcholine receptors.
Drug Development: The peptide is used in preclinical studies to evaluate potential therapeutic agents for myasthenia gravis and other autoimmune diseases.
作用机制
The acetylcholine receptor alpha subunit 97-116 peptide exerts its effects by mimicking a specific region of the acetylcholine receptor. When introduced into an organism, it triggers an autoimmune response, leading to the production of antibodies against the acetylcholine receptor. This immune response results in the degradation of acetylcholine receptors at the neuromuscular junction, causing muscle weakness and other symptoms characteristic of myasthenia gravis . The peptide interacts with immune cells, particularly T cells, and promotes the activation and proliferation of autoreactive B cells that produce pathogenic antibodies .
相似化合物的比较
Similar Compounds
AChR|A(1-30): Another peptide derived from the acetylcholine receptor alpha subunit, used in similar research applications.
AChR|A(181-200): A peptide sequence from a different region of the acetylcholine receptor alpha subunit, also used to study autoimmune responses.
Uniqueness
The acetylcholine receptor alpha subunit 97-116 peptide is unique due to its specific sequence, which is highly immunogenic and effective in inducing experimental autoimmune myasthenia gravis. This makes it a valuable tool for studying the mechanisms of autoimmune diseases and testing potential therapeutic interventions .
属性
分子式 |
C106H162N24O30 |
|---|---|
分子量 |
2252.6 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C106H162N24O30/c1-16-57(11)85(127-89(142)59(13)114-93(146)72(42-62-28-20-18-21-29-62)121-96(149)76(47-81(138)139)116-78(134)50-111-90(143)67(109)46-80(136)137)104(157)126-84(56(9)10)102(155)117-68(32-24-26-38-107)91(144)120-73(43-63-30-22-19-23-31-63)99(152)130-88(61(15)132)105(158)118-69(33-25-27-39-108)92(145)125-83(55(7)8)103(156)124-71(41-54(5)6)95(148)119-70(40-53(3)4)94(147)123-77(48-82(140)141)97(150)122-74(44-64-34-36-66(133)37-35-64)98(151)129-87(60(14)131)101(154)112-51-79(135)115-75(45-65-49-110-52-113-65)100(153)128-86(106(159)160)58(12)17-2/h18-23,28-31,34-37,49,52-61,67-77,83-88,131-133H,16-17,24-27,32-33,38-48,50-51,107-109H2,1-15H3,(H,110,113)(H,111,143)(H,112,154)(H,114,146)(H,115,135)(H,116,134)(H,117,155)(H,118,158)(H,119,148)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,156)(H,125,145)(H,126,157)(H,127,142)(H,128,153)(H,129,151)(H,130,152)(H,136,137)(H,138,139)(H,140,141)(H,159,160)/t57-,58-,59-,60+,61+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-,84-,85-,86-,87-,88-/m0/s1 |
InChI 键 |
UOCBSVMQACMEEE-ULEIWIRTSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
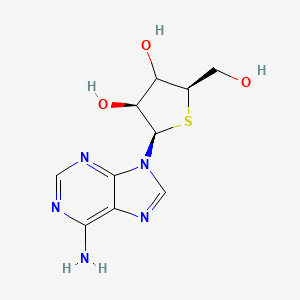
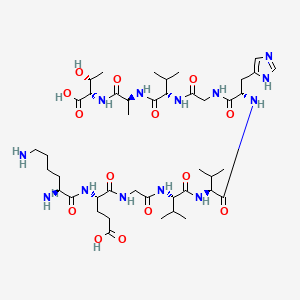
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
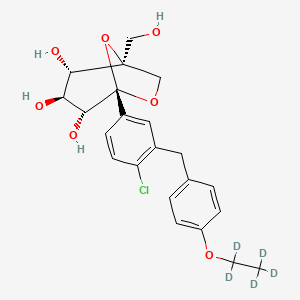
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
